4-Bromobenzyl-(2,5-dimethylphenyl)ether
Beschreibung
4-Bromobenzyl-(2,5-dimethylphenyl)ether (CAS: 40100-63-8) is a brominated aromatic ether characterized by a benzyl group substituted with a bromine atom at the para position and a 2,5-dimethylphenyl group linked via an oxygen atom. The compound has a molecular formula of C₁₅H₁₅BrO (estimated molecular weight: ~291.2 g/mol) and is noted for its discontinued commercial status, as per supplier records .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methoxy]-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-3-4-12(2)15(9-11)17-10-13-5-7-14(16)8-6-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDXKMQWDBBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Bromobenzyl-(2,5-dimethylphenyl)ether is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its applications in medicinal chemistry, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromobenzyl group attached to a 2,5-dimethylphenyl ether. This structure is significant as the presence of bromine can enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.
1. Antimicrobial Properties
Research indicates that 4-Bromobenzyl-(2,5-dimethylphenyl)ether exhibits notable antimicrobial activity. For instance, studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.
| Activity Type | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | Cell membrane disruption |
| Anticancer | HeLa cells | 8.0 | Apoptosis induction |
The biological activity of 4-Bromobenzyl-(2,5-dimethylphenyl)ether can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It could modulate receptor activity, affecting signaling pathways related to cell growth and survival.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of 4-Bromobenzyl-(2,5-dimethylphenyl)ether and evaluated their anticancer activity against multiple cancer cell lines. Notably, one analog exhibited an IC50 value of 6 μM against breast cancer cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of the compound against resistant strains of Escherichia coli. The results showed that at a concentration of 10 μg/mL, the compound reduced bacterial viability by over 70%, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Research Findings
Recent research has expanded on the biological applications of this compound:
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications
4-Bromobenzyl-(2,5-dimethylphenyl)ether is primarily utilized as an intermediate in the synthesis of more complex organic molecules. One of the common synthetic routes involves the Suzuki–Miyaura coupling reaction , which effectively forms carbon–carbon bonds. This reaction typically entails coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst, making it a valuable method for constructing diverse organic architectures.
Table 1: Synthetic Methods for 4-Bromobenzyl-(2,5-dimethylphenyl)ether
| Method | Description |
|---|---|
| Suzuki–Miyaura Coupling | A coupling reaction using aryl halides and organoboron compounds. |
| Nucleophilic Substitution | Reactions where bromine can be replaced by other functional groups. |
| Reduction | Converting bromine to hydrogen using reducing agents like lithium aluminum hydride. |
Research has indicated that 4-Bromobenzyl-(2,5-dimethylphenyl)ether possesses notable biological activities , particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing the 2,5-dimethylphenyl scaffold have shown effectiveness against Staphylococcus aureus and drug-resistant strains of Candida .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| 4-Bromobenzyl-(2,5-dimethylphenyl)ether | Staphylococcus aureus | Moderate |
| Echinocandins (related scaffold) | Candida species | Strong |
| Linezolid (related scaffold) | Gram-positive bacteria | Strong |
Anticancer Properties
The anticancer potential of this compound has also been investigated. Research indicates that compounds derived from similar scaffolds can inhibit cancer cell proliferation through interactions with specific molecular targets involved in cell signaling pathways.
Case Study: Cancer Cell Line Inhibition
A study evaluated derivatives similar to 4-Bromobenzyl-(2,5-dimethylphenyl)ether against human cancer cell lines. Results showed that certain analogs exhibited IC50 values below 20 µM, indicating strong inhibitory effects on cell growth.
Pharmaceutical Applications
Given its promising biological activities, ongoing research is exploring the potential of 4-Bromobenzyl-(2,5-dimethylphenyl)ether as a pharmaceutical agent. Its ability to interact with various molecular targets may lead to the development of new drugs that address antibiotic resistance and cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Lipophilicity
The position and nature of substituents on aromatic rings critically influence physicochemical and biological properties. For example:
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): This carboxamide derivative shares the 2,5-dimethylphenyl group with the target compound. Studies show that such substituents enhance lipophilicity and photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to optimal steric and electronic effects . By analogy, the 2,5-dimethyl group in 4-Bromobenzyl-(2,5-dimethylphenyl)ether may similarly improve membrane permeability or target binding.
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Substitutents at the 3,5-positions exhibit reduced PET-inhibiting activity compared to 2,5-dimethyl analogs, highlighting the importance of substituent positioning .
Functional Group Variations
- 4-Bromodiphenyl Ether (CAS 101-55-3, ): This simpler ether lacks the benzyl and dimethyl groups, resulting in a lower molecular weight (249.11 g/mol) and reduced steric bulk.
- 4,4’-Dihydroxy-3,3’-dimethyldiphenylsulfide (): Replacing the ether oxygen with a sulfur atom increases electron density at the linkage site. Sulfides are generally less polar than ethers, which may alter solubility or redox activity .
Substituent Bulk and Electronic Effects
- 3-Bromobenzyl-(4-n-butylphenyl)ether (): The n-butyl group introduces greater hydrophobicity and steric hindrance compared to dimethyl substituents. This could enhance lipid solubility but reduce binding affinity in sterically constrained environments .
Data Table: Key Structural and Functional Comparisons
Discussion of Structure-Activity Relationships (SAR)
- Substituent Position : The 2,5-dimethyl configuration maximizes PET inhibition in carboxamides by balancing electron-withdrawing effects and lipophilicity . This suggests that the same substituent arrangement in 4-Bromobenzyl-(2,5-dimethylphenyl)ether may favor bioactivity.
- Ether vs. Sulfide Linkages : Ethers generally exhibit higher polarity and hydrogen-bonding capacity than sulfides, which could influence solubility and target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
